molecular formula C39H54O8S2 B13729603 methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B13729603
M. Wt: 715.0 g/mol
InChI Key: VLWUGOWENZPUIF-XEDUKDGMSA-N
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Description

Methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic compound with a highly intricate structure. This compound is characterized by multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic routes may include:

    Formation of the cyclopenta[a]phenanthrene core: This step often involves cyclization reactions.

    Introduction of sulfonyloxy groups: This can be achieved through sulfonation reactions using reagents like sulfonyl chlorides.

    Stereoselective synthesis: Ensuring the correct stereochemistry at each chiral center may involve the use of chiral catalysts or auxiliaries.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the sulfonyloxy groups.

    Reduction: Reduction reactions may target the sulfonyloxy groups or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biology, it may be used to study the interactions of complex organic molecules with biological systems, including enzyme binding and metabolic pathways.

Medicine

In medicine, such compounds may be investigated for their potential therapeutic effects, including as drug candidates for various diseases.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of this compound will depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, altering metabolic pathways, or affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate
  • Methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate

Uniqueness

The uniqueness of the compound lies in its specific configuration and functional groups, which may impart unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C39H54O8S2

Molecular Weight

715.0 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C39H54O8S2/c1-25-7-12-29(13-8-25)48(41,42)46-28-19-21-39(5)34-20-22-38(4)32(27(3)11-18-37(40)45-6)16-17-33(38)31(34)24-36(35(39)23-28)47-49(43,44)30-14-9-26(2)10-15-30/h7-10,12-15,27-28,31-36H,11,16-24H2,1-6H3/t27-,28-,31?,32-,33?,34?,35+,36+,38-,39-/m1/s1

InChI Key

VLWUGOWENZPUIF-XEDUKDGMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CC[C@]3([C@@H](C2)[C@H](CC4C3CC[C@]5(C4CC[C@@H]5[C@H](C)CCC(=O)OC)C)OS(=O)(=O)C6=CC=C(C=C6)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C

Origin of Product

United States

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